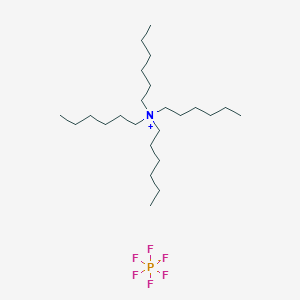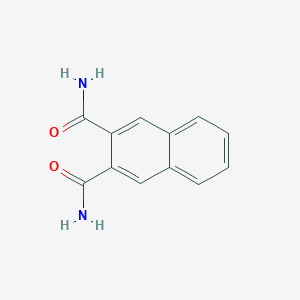
4-(3,3,3-Trifluoropropyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-(3,3,3-Trifluoropropyl)benzoic acid often involves multi-step chemical processes that aim to introduce the trifluoropropyl group into the benzoic acid framework. A notable example is the synthesis of mesogens with thermotropic cubic phases, where compounds containing partially perfluorinated alkoxy moieties and carboxylic acid groups capable of forming hydrogen bonding exhibit interesting liquid crystalline phases (Zhou, Narayanan, & Li, 2007). The synthetic routes often involve fluorination techniques, esterification, and functional group transformations to achieve the desired trifluoropropylated benzoic acid derivatives.
Molecular Structure Analysis
The molecular structure of 4-(3,3,3-Trifluoropropyl)benzoic acid and its derivatives is characterized by X-ray crystallography and spectroscopic methods, providing insights into the arrangement of atoms and the spatial configuration of the molecule. Studies on similar compounds have shown that the presence of fluorinated chains and hydrogen bonding capabilities can lead to the self-assembly of molecules into ordered superstructures (Zhou, Narayanan, & Li, 2007). The molecular geometry, bond lengths, and angles are crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
4-(3,3,3-Trifluoropropyl)benzoic acid participates in various chemical reactions, such as esterification, amidation, and coupling reactions, which are fundamental for synthesizing polymers, liquid crystals, and other functional materials. The trifluoropropyl group significantly influences the acid's reactivity and chemical behavior, often leading to increased hydrophobicity, chemical stability, and unique interactions with other molecules.
Physical Properties Analysis
The physical properties of 4-(3,3,3-Trifluoropropyl)benzoic acid, such as melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. The incorporation of the trifluoropropyl group into the benzoic acid framework alters the compound's physical characteristics, affecting its phase behavior, thermal stability, and solubility in various solvents.
Chemical Properties Analysis
4-(3,3,3-Trifluoropropyl)benzoic acid exhibits distinct chemical properties due to the presence of the trifluoropropyl group and the benzoic acid moiety. These include acidity, reactivity towards nucleophiles and electrophiles, and the ability to form hydrogen bonds and participate in π-π interactions. These properties are crucial for its applications in synthesizing advanced materials and understanding molecular interactions in complex systems.
For more in-depth exploration of the synthesis, structure, and properties of 4-(3,3,3-Trifluoropropyl)benzoic acid and related compounds, the referenced research articles provide comprehensive insights (Zhou, Narayanan, & Li, 2007).
Aplicaciones Científicas De Investigación
Photoluminescence of Lanthanide Complexes : A study by Sivakumar et al. (2010) investigated the influence of electron-releasing and electron-withdrawing substituents on the photoluminescence properties of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid. They found that electron-releasing substituents on the benzoic acid increased electron density and improved the photoluminescence of the Tb(3+) complexes. Conversely, electron-withdrawing groups decreased the sensitization efficiency of Tb(3+)-centered luminescence (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Self-Assembly into Supramolecular Structures : Percec et al. (1996) described the synthesis and characterization of building blocks derived from benzoic acid esters containing semifluorinated dodecyl groups. These building blocks self-assembled into supramolecular cylindrical or rod-like dendrimers, forming a thermotropic hexagonal columnar liquid crystalline phase. The study highlighted the impact of fluorination on the self-assembly ability of these compounds (Percec, Johansson, Ungar, & Zhou, 1996).
Catalytic Applications : Gándara et al. (2008) developed a new In(III) Metal-Organic Framework (MOF) using 4,4′-(hexafluoroisopropylidene)bis(benzoic acid) as a linker. This MOF demonstrated efficient catalytic properties for the acetalization of aldehydes. The study showed the potential of such materials as recyclable Lewis acid catalysts in chemical reactions (Gándara, Gómez‐Lor, Gutiérrez‐Puebla, Iglesias, Monge, Proserpio, & Snejko, 2008).
Fluorescence Probes for Reactive Oxygen Species : Setsukinai et al. (2003) developed novel fluorescence probes based on benzoic acid derivatives to detect reactive oxygen species (ROS) and distinguish specific species. The probes showed high selectivity and were resistant to light-induced autoxidation, demonstrating their potential in biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-(3,3,3-trifluoropropyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)6-5-7-1-3-8(4-2-7)9(14)15/h1-4H,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDORDVFNPUQXDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3,3-Trifluoropropyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)










![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)